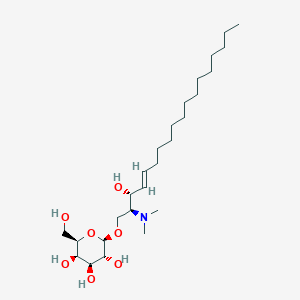
N,N-Dimethylpsychosine
Übersicht
Beschreibung
N,N-Dimethylpsychosine (DMPS) is a derivative of the naturally occurring amino acid, psychosine. It is a synthetic compound that has been utilized in scientific research in order to understand the biochemical and physiological effects of psychosine.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N,N-Dimethylpsychosine, focusing on six unique fields:
Neurodegenerative Disease Research
N,N-Dimethylpsychosine has been studied for its role in neurodegenerative diseases, particularly Krabbe’s disease. This compound is a bioactive sphingolipid metabolite that accumulates in the nervous system, leading to demyelination and neurodegeneration. Research has shown that it can be used as a biomarker for diagnosing and monitoring the progression of Krabbe’s disease .
Lipidomics and Metabolomics
In the field of lipidomics, N,N-Dimethylpsychosine serves as an internal standard for the quantitation of psychosine. This application is crucial for understanding the pathways and networks of sphingolipid metabolism. The compound’s unique properties allow for accurate measurement and analysis of psychosine levels in various biological samples, aiding in the study of metabolic disorders .
Pharmacological Studies
N,N-Dimethylpsychosine is used in pharmacological research to investigate its effects on cellular processes. Studies have explored its potential as a therapeutic agent due to its ability to modulate sphingolipid metabolism. This research could lead to the development of new treatments for diseases associated with sphingolipid dysregulation .
Analytical Chemistry
In analytical chemistry, N,N-Dimethylpsychosine is employed as a reference compound for mass spectrometry. Its well-defined fragmentation patterns and ionization properties make it an ideal standard for the quantitation of psychosine and related compounds. This application enhances the accuracy and reliability of analytical methods used in biochemical research .
Cell Biology
Research in cell biology utilizes N,N-Dimethylpsychosine to study its impact on cell signaling pathways. The compound’s interaction with cellular membranes and its role in lipid rafts are of particular interest. These studies help elucidate the mechanisms by which sphingolipids influence cell function and contribute to disease pathology .
Biochemical Assays
N,N-Dimethylpsychosine is used in various biochemical assays to investigate its enzymatic activity and interactions with other biomolecules. These assays are essential for understanding the biochemical properties of sphingolipids and their role in cellular processes. The compound’s unique structure and reactivity make it a valuable tool in these studies .
Wirkmechanismus
Target of Action
N,N-Dimethylpsychosine is a derivative of psychosine, a bioactive sphingolipid metabolite . The primary target of N,N-Dimethylpsychosine is Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
N,N-Dimethylpsychosine acts as an effective inhibitor of SphK . By inhibiting this enzyme, it disrupts the normal metabolism of sphingolipids within the cell. This disruption can lead to changes in cellular processes that are regulated by these lipids .
Biochemical Pathways
The inhibition of SphK by N,N-Dimethylpsychosine affects the sphingolipid metabolic pathways . Sphingolipids play a crucial role in various physiological and pathological conditions. Therefore, the disruption of their metabolism can have significant downstream effects .
Result of Action
The molecular and cellular effects of N,N-Dimethylpsychosine’s action are largely dependent on the specific cellular context and the pathways that are affected by the disruption of sphingolipid metabolism. For instance, in the context of Krabbe’s disease, where psychosine accumulation is toxic to cells, the use of N,N-Dimethylpsychosine could potentially mitigate this toxicity .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBHOQBARABKH-QHRJNYSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpsychosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)




![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)




![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)


